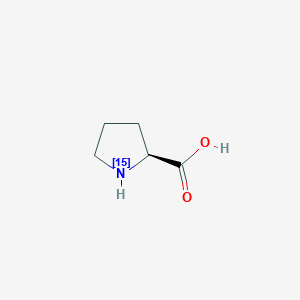

L-Proline-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

116.12 g/mol |

IUPAC Name |

(2S)-(115N)azolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i6+1 |

InChI Key |

ONIBWKKTOPOVIA-JGTYJTGKSA-N |

Isomeric SMILES |

C1C[C@H]([15NH]C1)C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Proline-15N: An In-Depth Technical Guide to its Role in Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Proline-15N, a stable isotope-labeled amino acid, and its critical applications in modern protein analysis. We will delve into its utility in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS)-based proteomics, offering detailed experimental protocols and data presentation to facilitate its integration into your research workflows.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-proline. In this molecule, the naturally abundant nitrogen-14 (¹⁴N) atom within the secondary amine group of the pyrrolidine ring is substituted with the heavier nitrogen-15 (¹⁵N) isotope. This subtle change in mass does not alter the chemical properties or biological activity of the amino acid, allowing it to be seamlessly incorporated into proteins during cellular protein synthesis. The key advantage of this isotopic enrichment lies in its ability to serve as a specific probe for tracking and quantifying proteins and their dynamics.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of this compound is essential for its effective use in experimental design.

| Property | Value |

| Chemical Formula | C₅H₉¹⁵NO₂ |

| Molecular Weight | 116.12 g/mol |

| CAS Number | 59681-31-1 |

| Isotopic Purity | Typically ≥95 atom % ¹⁵N |

| Appearance | White to off-white solid |

| Melting Point | 228 °C (decomposes) |

| Solubility | Soluble in water |

The Role of this compound in Protein NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Isotopic labeling with ¹⁵N is a cornerstone of modern biomolecular NMR.

Overcoming the "Invisibility" of Proline in Standard NMR Experiments

In standard ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, which are often the starting point for protein NMR studies, each amino acid residue in a protein typically gives rise to a unique signal, creating a "fingerprint" of the protein. However, proline residues are unique in that their nitrogen atom is part of a secondary amine within the rigid pyrrolidine ring and lacks a directly bonded amide proton. This absence of an amide proton makes proline residues "invisible" in conventional ¹H-¹⁵N HSQC spectra.

Despite this, ¹⁵N labeling of proline is highly valuable. Specialized NMR experiments that do not rely on the presence of an amide proton can be employed to specifically observe proline residues. The ¹⁵N chemical shifts of proline residues fall within a distinct and well-resolved region of the NMR spectrum, making them excellent probes, especially in intrinsically disordered proteins (IDPs) where prolines are often abundant.

Experimental Protocol: ¹⁵N Labeling of Recombinant Proteins in E. coli

This protocol outlines the general steps for producing a ¹⁵N-labeled protein in E. coli for NMR analysis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

-

M9 minimal medium components.

-

¹⁵NH₄Cl (Ammonium Chloride-¹⁵N) as the sole nitrogen source.

-

Glucose (or other carbon source).

-

Trace elements solution.

-

MgSO₄ and CaCl₂ solutions.

-

Appropriate antibiotic.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Pre-culture in Minimal Medium: The next day, inoculate 100 mL of M9 minimal medium containing ¹⁴NH₄Cl with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.

-

Main Culture: Inoculate 1 L of M9 minimal medium, prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source, with the pre-culture. Grow at 37°C with shaking.

-

Induction: When the OD₆₀₀ of the main culture reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to grow the culture for another 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Protein Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Sample Preparation for NMR: Dialyze the purified protein into an NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) and concentrate to the desired concentration (typically 0.5-1 mM). Add 5-10% D₂O for the NMR lock.

L-Proline-15N: A Technical Guide to its Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and molecular structure of L-Proline-15N, a stable isotope-labeled variant of the proteinogenic amino acid L-proline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize labeled compounds in their work.

Chemical and Physical Properties

This compound is a non-essential amino acid distinguished by the isotopic labeling of its nitrogen atom with the heavy isotope ¹⁵N. This substitution provides a valuable tool for various analytical techniques, particularly in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, metabolism studies, and proteomics.[1] The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | L-Proline-¹⁵N | [2] |

| Synonyms | (S)-Pyrrolidine-2-carboxylic acid-¹⁵N, (-)-2-Pyrrolidinecarboxylic acid-¹⁵N | [1][3] |

| CAS Number | 59681-31-1 | [2][4] |

| Molecular Formula | C₅H₉¹⁵NO₂ | [4] |

| Molecular Weight | 116.12 g/mol | [1][4] |

| Isotopic Purity | ≥95 atom % ¹⁵N | [4] |

| Chemical Purity | ≥98% | [1][4] |

| Mass Shift | M+1 | [4] |

| SMILES String | OC(=O)[C@@H]1CCC[15NH]1 | [4] |

| InChI Key | ONIBWKKTOPOVIA-JGTYJTGKSA-N | [4] |

Table 2: Physical Characteristics

| Property | Value | Reference(s) |

| Appearance | White to off-white powder or crystals | [3] |

| Melting Point | 228 °C (decomposes) | [4] |

| Optical Activity | [α]25/D -86.0°, c = 2 in H₂O | [4] |

| Storage Temperature | Refrigerated (+2°C to +8°C), protected from light | [1] |

Molecular Structure

L-Proline possesses a unique cyclic structure, making it the only proteinogenic amino acid with a secondary amine. This rigid five-membered ring significantly influences the secondary structure of proteins.[5] The nitrogen atom, labeled with ¹⁵N in this variant, is part of this pyrrolidine ring.

References

- 1. L-Proline (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-835-0.5 [isotope.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. L -Proline-13C5,15N 13C 98atom , 15N 98atom , 95 CP 202407-23-6 [sigmaaldrich.com]

- 4. This compound ≥95 atom % 15N, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. L-Proline - American Chemical Society [acs.org]

Synthesis of ¹⁵N-Labeled L-Proline: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹⁵N-labeled L-Proline, a critical tool in metabolic research, structural biology, and drug development. The incorporation of the stable isotope ¹⁵N allows for the precise tracking and quantification of proline metabolism and its downstream products in various biological systems. This document details both chemical and enzymatic synthesis routes, providing in-depth experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Introduction to ¹⁵N-Labeled L-Proline in Research

L-Proline, a unique cyclic amino acid, plays a crucial role in protein structure and function, collagen synthesis, and cellular stress responses. The ability to trace the metabolic fate of proline is essential for understanding these processes in both healthy and diseased states. ¹⁵N-labeled L-Proline serves as a powerful tracer for in vivo and in vitro studies, enabling researchers to monitor protein biosynthesis, elucidate metabolic pathways, and assess enzyme kinetics.[1] Its applications are particularly prominent in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, where the ¹⁵N isotope provides a distinct and measurable signal.[2][3]

Synthesis Methodologies

The synthesis of ¹⁵N-labeled L-Proline can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis. The choice of method often depends on the desired isotopic enrichment, scale of production, and available starting materials.

Chemical Synthesis from ¹⁵N-Labeled L-Glutamic Acid

A common and effective method for the chemical synthesis of ¹⁵N-L-Proline involves the conversion of ¹⁵N-labeled L-Glutamic acid. This multi-step process leverages the structural similarity between the two amino acids and allows for high isotopic enrichment. The general synthetic scheme involves the ring closure of L-glutamic acid to form pyroglutamic acid (5-oxoproline), followed by a series of reduction steps.[4]

A key strategy for the selective reduction of the 5-amide function without affecting the 2-carboxylate function involves the conversion of the amide to a thioamide, which is then reduced to the amine using tributyltin hydride.[4]

Experimental Protocol: Chemical Synthesis

The following protocol is a generalized procedure based on established chemical synthesis routes. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

-

Cyclization of ¹⁵N-L-Glutamic Acid to ¹⁵N-L-Pyroglutamic Acid:

-

Suspend ¹⁵N-L-Glutamic acid in deionized water.

-

Heat the suspension at 130-140°C for 2-3 hours to induce cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture and crystallize the resulting ¹⁵N-L-Pyroglutamic acid.

-

Filter and dry the product.

-

-

Thionation of ¹⁵N-L-Pyroglutamic Acid:

-

Dissolve the ¹⁵N-L-Pyroglutamic acid in an appropriate anhydrous solvent (e.g., dioxane).

-

Add a thionating agent, such as Lawesson's reagent, in stoichiometric amounts.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Remove the solvent under reduced pressure.

-

Purify the resulting thioamide by column chromatography.

-

-

Reduction of the Thioamide to ¹⁵N-L-Proline:

-

Dissolve the purified thioamide in an appropriate solvent (e.g., toluene).

-

Add a reducing agent, such as tributyltin hydride, and a radical initiator (e.g., AIBN).

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and remove the solvent.

-

-

Purification of ¹⁵N-L-Proline:

-

The crude product is purified using ion-exchange chromatography.[5][6][7][8]

-

Dissolve the crude product in an appropriate buffer and load it onto a cation-exchange column.

-

Wash the column to remove impurities.

-

Elute the ¹⁵N-L-Proline using a suitable buffer gradient (e.g., aqueous ammonia).

-

Collect and pool the fractions containing the product.

-

Lyophilize the pooled fractions to obtain pure ¹⁵N-L-Proline.

-

Quantitative Data: Chemical Synthesis

| Parameter | Value | Reference |

| Starting Material | ¹⁵N-L-Glutamic Acid | [4] |

| Overall Yield | High | [4] |

| Isotopic Enrichment | >98% | [4] |

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and stereoselective route to ¹⁵N-L-Proline, mimicking the natural biosynthetic pathway. This method typically utilizes a cell-free system with purified enzymes to convert ¹⁵N-labeled precursors into the final product. The key enzymes in the proline biosynthesis pathway are Pyrroline-5-Carboxylate Synthetase (P5CS) and Pyrroline-5-Carboxylate Reductase (P5CR).[9]

P5CS is a bifunctional enzyme that first catalyzes the ATP-dependent phosphorylation of glutamate to γ-glutamyl phosphate, which is then reduced by NADPH to glutamate-γ-semialdehyde. This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). P5CR then reduces P5C to L-proline using NADH or NADPH as a cofactor.[10]

Experimental Protocol: Enzymatic Synthesis

This protocol outlines a general procedure for the in vitro enzymatic synthesis of ¹⁵N-L-Proline.

-

Enzyme Preparation:

-

Express and purify recombinant P5CS and P5CR enzymes from a suitable expression system (e.g., E. coli).

-

Ensure high purity and activity of the enzymes.

-

-

Reaction Setup:

-

Prepare a reaction buffer containing:

-

Tris-HCl buffer (pH 7.5-8.0)

-

MgCl₂

-

ATP

-

NADPH and/or NADH

-

¹⁵N-L-Glutamic acid (as the labeled precursor)

-

-

Add purified P5CS and P5CR to the reaction mixture.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours.

-

Monitor the progress of the reaction by analyzing small aliquots for proline formation using a suitable method (e.g., HPLC).

-

-

Reaction Termination and Product Purification:

Quantitative Data: Enzymatic Synthesis

| Parameter | Value | Reference |

| Starting Material | ¹⁵N-L-Glutamic Acid | [11] |

| Key Enzymes | P5CS, P5CR | [9] |

| Cofactors | ATP, NADPH, NADH | [10] |

| Isotopic Enrichment | >99% | [11] |

| Yield | High | [12] |

Characterization of ¹⁵N-L-Proline

The purity and isotopic enrichment of the synthesized ¹⁵N-L-Proline must be confirmed before its use in research applications. The following analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the L-Proline. ¹⁵N NMR is used to directly determine the position and extent of ¹⁵N labeling.[3][13]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the labeled compound and to accurately determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecular ion.[2]

Visualizing Key Pathways and Workflows

Proline Biosynthesis Pathway

The enzymatic synthesis of L-Proline from L-Glutamate is a fundamental metabolic pathway.

Caption: Enzymatic synthesis pathway of ¹⁵N-L-Proline from ¹⁵N-L-Glutamate.

General Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of ¹⁵N-L-Proline.

Caption: General workflow for the synthesis and analysis of ¹⁵N-L-Proline.

Applications in Research

The availability of high-purity ¹⁵N-L-Proline is crucial for a variety of research applications:

-

Metabolic Flux Analysis: Tracing the incorporation of ¹⁵N from proline into other metabolites provides quantitative data on metabolic pathways.

-

Protein Synthesis and Turnover: Monitoring the incorporation of ¹⁵N-L-Proline into newly synthesized proteins allows for the determination of protein synthesis and degradation rates.[1]

-

Structural Biology: ¹⁵N-labeled proline is used in NMR studies to aid in the structural determination of proteins and to study protein dynamics.[3]

-

Drug Development: Understanding the role of proline metabolism in disease states can identify potential drug targets. ¹⁵N-L-Proline can be used to screen for compounds that modulate proline metabolic pathways.

Conclusion

The synthesis of ¹⁵N-labeled L-Proline is a well-established process that can be achieved through both chemical and enzymatic methods. The choice of synthesis route depends on the specific requirements of the research application. Careful purification and characterization are essential to ensure the quality of the final product. This in-depth guide provides researchers, scientists, and drug development professionals with the necessary information to produce and utilize ¹⁵N-L-Proline effectively in their studies, ultimately advancing our understanding of biological systems.

References

- 1. A comparison of 15N proline and 13C leucine for monitoring protein biosynthesis in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometry assisted assignment of NMR resonances in 15N labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A unified method for purification of basic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic synthesis of some (15)N-labelled L-amino acids. | Sigma-Aldrich [merckmillipore.com]

- 13. mr.copernicus.org [mr.copernicus.org]

An In-depth Technical Guide to Isotopic Labeling with L-Proline-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of isotopic labeling using L-Proline-¹⁵N, a powerful technique for tracing proline metabolism, quantifying protein dynamics, and elucidating cellular signaling pathways. This document details experimental protocols, presents quantitative data, and visualizes key metabolic and signaling networks.

Core Concepts of L-Proline-¹⁵N Labeling

Isotopic labeling with L-Proline-¹⁵N involves the incorporation of the stable, non-radioactive isotope of nitrogen, ¹⁵N, into the proline amino acid structure. When cells or organisms are cultured in a medium containing L-Proline-¹⁵N, this "heavy" proline is utilized in protein synthesis and other metabolic pathways. The resulting ¹⁵N-labeled proteins and metabolites can be distinguished from their unlabeled ("light") counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This mass difference allows for the precise quantification of protein turnover, metabolic flux, and the identification of protein-protein interactions.

Key Applications:

-

Protein Turnover Analysis: Measuring the rates of protein synthesis and degradation.

-

Metabolic Flux Analysis: Tracing the metabolic fate of proline and its contribution to various biochemical pathways.

-

Quantitative Proteomics: Accurately quantifying changes in protein abundance between different experimental conditions (e.g., SILAC - Stable Isotope Labeling with Amino Acids in Cell Culture).

-

Structural Biology: Aiding in the determination of protein structure and dynamics using NMR spectroscopy.

-

Collagen Synthesis Studies: Specifically tracking the synthesis and turnover of collagen, a proline-rich protein crucial in tissue structure and disease.[1]

Quantitative Data Presentation

The efficiency of L-Proline-¹⁵N incorporation and its impact on protein turnover are critical parameters in labeling experiments. The following tables summarize quantitative data from representative studies.

| Cell Line/Organism | Labeling Method | ¹⁵N-Proline Concentration | Labeling Time | Incorporation Efficiency (%) | Reference |

| Human Embryonic Lung (HEL) Fibroblasts | SILAC | 50-350 mg/L | 4-7 days | >94 | [1] |

| Arabidopsis thaliana | ¹⁵N Metabolic Labeling | 1 g/L K¹⁵NO₃ | 14 days | ~94-97 | [2] |

| Pancreatic Cancer MIA PaCa Cells | ¹⁵N Amino Acid Mixture | 33-50% enriched medium | 72 hours | Not specified, but sufficient for mass shift | [3] |

Table 1: L-Proline-¹⁵N Incorporation Efficiency. This table presents the efficiency of ¹⁵N incorporation into the proteome of different biological systems, demonstrating the high level of labeling achievable with this technique.

| Protein | Cell Line/Organism | Labeling Method | Fractional Synthesis Rate (%/day) | Half-life (days) | Reference |

| Various Proteins | HeLa Cells | Dynamic SILAC | Varies | Average ~20 hours | [4] |

| Photosynthesis-related proteins | Barley Leaves | ¹⁵N Metabolic Labeling | Varies | Not specified | [5] |

| Bone Collagen | Rats | Deuterium Oxide (D₂O) Labeling | 0.027 - 0.203 | Varies | [6] |

| 40S ribosomal protein SA | Pancreatic Cancer MIA PaCa Cells | ¹⁵N Amino Acid Mixture | 44-76% (Fractional Synthesis) | Not specified | [3] |

Table 2: Protein Turnover Rates Determined by Stable Isotope Labeling. This table showcases the application of stable isotope labeling to measure the dynamics of protein synthesis and degradation for various proteins in different model systems.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of L-Proline-¹⁵N labeling experiments.

General ¹⁵N Metabolic Labeling in Cell Culture (SILAC)

This protocol outlines the general steps for performing a SILAC experiment using ¹⁵N-labeled amino acids.[7][8][9]

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in specific amino acids (e.g., DMEM, RPMI-1640)

-

"Light" amino acids (e.g., L-Arginine, L-Lysine)

-

"Heavy" ¹⁵N-labeled amino acids (e.g., L-Arginine-¹⁵N₄, L-Lysine-¹⁵N₂)

-

Dialyzed fetal bovine serum (dFBS)

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Adaptation: Culture cells for at least five to six passages in the "heavy" SILAC medium to ensure complete incorporation of the ¹⁵N-labeled amino acids. A parallel culture is maintained in the "light" medium.

-

Experimental Treatment: Once fully labeled, expose the "heavy" and "light" cell populations to their respective experimental conditions.

-

Cell Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).

-

Sample Mixing: Mix equal amounts of protein from the "heavy" and "light" lysates.

-

Protein Digestion: Proceed with in-solution or in-gel digestion of the mixed protein sample.

In-Solution Protein Digestion for Mass Spectrometry

This protocol is a standard procedure for digesting protein samples into peptides for subsequent MS analysis.[10][11]

Materials:

-

Mixed protein lysate from SILAC experiment

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

-

Formic acid or Trifluoroacetic acid (TFA)

Procedure:

-

Reduction: Add DTT to the protein sample to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

-

Alkylation: Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate free cysteine residues.

-

Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Quenching: Stop the digestion by adding formic acid or TFA to a final concentration of 0.1-1%.

-

Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip before MS analysis.

Sample Preparation for NMR Spectroscopy

Proper sample preparation is critical for obtaining high-quality NMR spectra.[12][13][14][15]

Materials:

-

¹⁵N-labeled protein

-

NMR buffer (e.g., phosphate or Tris buffer with a low salt concentration)

-

Deuterium oxide (D₂O)

-

NMR tubes

Procedure:

-

Protein Purification: Purify the ¹⁵N-labeled protein to a high degree of homogeneity using standard chromatography techniques.

-

Buffer Exchange: Exchange the protein into the desired NMR buffer. The buffer should have a pH that is optimal for protein stability and NMR signal quality (typically pH 6.0-7.5).

-

Concentration: Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

-

Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10% for the NMR instrument's lock system.

-

Transfer to NMR Tube: Transfer the final sample to a clean, high-quality NMR tube, ensuring there are no air bubbles.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving proline metabolism and a general experimental workflow for ¹⁵N labeling.

Conclusion

Isotopic labeling with L-Proline-¹⁵N is an indispensable tool in modern biological research. It provides a robust and versatile platform for the quantitative analysis of protein dynamics, metabolic pathways, and cellular signaling. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute sophisticated experiments, ultimately leading to a deeper understanding of complex biological systems and the development of novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A collagen extraction and deuterium oxide stable isotope tracer method for the quantification of bone collagen synthesis rates in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Metabolic Labeling (SILAC) | CK Isotopes [ckisotopes.com]

- 10. as.uky.edu [as.uky.edu]

- 11. UWPR [proteomicsresource.washington.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

- 14. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 15. protein-nmr.org.uk [protein-nmr.org.uk]

L-Proline-15N in Biomolecular Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Proline, a unique secondary amino acid, plays a critical role in protein structure and function, often found in turns and loops of proteins and integral to protein-protein interactions. The stable isotope-labeled counterpart, L-Proline-15N, has emerged as an indispensable tool in biomolecular research, providing high-resolution insights into protein structure, dynamics, and interactions. This technical guide delves into the core applications of this compound, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Core Applications of this compound

The primary application of this compound lies in Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based quantitative proteomics. Its unique structural properties make it a powerful probe for investigating challenging biological questions.

NMR Spectroscopy: Unraveling Protein Structure and Dynamics

In protein NMR, the lack of an amide proton in the proline ring makes it "invisible" in standard 2D 1H-15N HSQC spectra, which are the cornerstone of protein NMR analysis.[1][2] This presents a significant challenge in assigning and studying proline-rich regions or proteins where proline plays a key functional role. This compound labeling, often in conjunction with 13C labeling, provides a direct handle to overcome this limitation.

Key Advantages in NMR:

-

Sequential Assignment of Proline Residues: Specialized NMR experiments have been designed to correlate the 15N and 13C chemical shifts of proline with the alpha-protons of the preceding residue, enabling the sequential assignment of proline residues and even stretches of poly-proline.[3]

-

Probing Proline Cis/Trans Isomerism: The peptide bond preceding a proline residue can exist in both cis and trans conformations, a phenomenon crucial for protein folding and function. 15N NMR is highly sensitive to the local electronic environment, making this compound an excellent probe to study this isomerization.[4]

-

Characterizing Intrinsically Disordered Proteins (IDPs): IDPs are often enriched in proline residues. This compound labeling is instrumental in characterizing the conformational ensembles and dynamics of these challenging but biologically significant proteins.[2][5]

-

Studying Protein-Ligand and Protein-Protein Interactions: Changes in the 15N chemical shifts of labeled proline residues upon the addition of a ligand or binding partner can be used to map interaction interfaces and determine binding affinities.

Quantitative Proteomics: Metabolic Labeling with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative mass spectrometry.[6][7][8] While arginine and lysine are the most commonly used amino acids in SILAC, this compound can be employed in specific contexts, particularly when studying the metabolism of proline-rich proteins like collagen or investigating signaling pathways where proline metabolism is perturbed.

Workflow for SILAC using this compound:

-

Adaptation Phase: One population of cells is grown in a "light" medium containing the natural abundance of L-proline, while another is grown in a "heavy" medium where L-proline is replaced with this compound. Cells are cultured for several passages to ensure complete incorporation of the labeled amino acid.[9][10]

-

Experimental Phase: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Sample Mixing and Analysis: The cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The mass difference between the light and heavy proline-containing peptides allows for the relative quantification of protein abundance between the two conditions.

Quantitative Data

The efficiency of this compound incorporation is a critical parameter for the success of both NMR and mass spectrometry experiments. The following table summarizes typical incorporation efficiencies in common expression systems.

| Expression System | Labeling Method | Typical Incorporation Efficiency (%) | Reference |

| Escherichia coli | Minimal Media (M9) with 15NH4Cl as sole nitrogen source | > 95 | [11][12][13] |

| Escherichia coli | Selective labeling with this compound in minimal media | > 90 | [14] |

| Human Embryonic Kidney (HEK293) Cells | SILAC with this compound | > 95 | [1][15] |

| Arabidopsis thaliana | 15N metabolic labeling | 93-99 | [16] |

Table 1: this compound Incorporation Efficiencies. This table provides an overview of the expected labeling efficiencies for this compound in various commonly used expression systems.

In NMR-based structure determination, this compound labeling contributes to the generation of crucial distance and dihedral angle restraints.

| Type of NMR Constraint | Information Provided | Relevance of this compound |

| Nuclear Overhauser Effects (NOEs) | Inter-proton distances (< 5 Å) | Provides distance restraints involving proline protons, crucial for defining local and long-range structure. |

| Scalar Couplings (J-couplings) | Dihedral angles | Helps to restrain the backbone and sidechain torsion angles of proline residues. |

| Residual Dipolar Couplings (RDCs) | Orientation of inter-nuclear vectors | Provides long-range structural information and helps to refine the overall protein fold. |

| Chemical Shift Anisotropy (CSA) | Local electronic environment and dynamics | Sensitive to the unique electronic structure of the proline ring and its conformation. |

Table 2: NMR-Derived Constraints from this compound Labeled Proteins. This table outlines the types of structural information that can be obtained from NMR experiments on proteins labeled with this compound.

Experimental Protocols

Protocol 1: Uniform 15N-Labeling of Proteins in E. coli for NMR Studies

This protocol is adapted for the expression of proteins in E. coli using a minimal medium with 15NH4Cl as the sole nitrogen source, leading to the incorporation of 15N into all amino acids, including proline.

Materials:

-

M9 minimal medium components (Na2HPO4, KH2PO4, NaCl)

-

15NH4Cl (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Glucose (or other carbon source)

-

MgSO4, CaCl2

-

Trace metals solution

-

Thiamine and Biotin

-

Appropriate antibiotic

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest

Procedure:

-

Prepare M9 Medium: Prepare a 10x M9 salt stock solution. For 1L of 1x M9 medium, use 100 mL of 10x M9 salts, 1g of 15NH4Cl, 20 mL of 20% glucose, 2 mL of 1M MgSO4, 100 µL of 1M CaCl2, 1 mL of trace metals solution, and 1 mL each of thiamine and biotin stock solutions.[11][12] Add the appropriate antibiotic.

-

Starter Culture: Inoculate 5-10 mL of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

-

Pre-culture: The next day, inoculate 50-100 mL of M9 medium (containing natural abundance NH4Cl) with the overnight culture and grow until the OD600 reaches 0.6-0.8.

-

Main Culture and Induction: Pellet the pre-culture cells by centrifugation and resuspend them in 1L of M9 medium containing 15NH4Cl. Grow the culture at the optimal temperature for your protein until the OD600 reaches 0.6-0.8. Induce protein expression with IPTG (or other appropriate inducer) and continue to grow for the desired time (typically 4-16 hours).

-

Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. The 15N-labeled protein can then be purified using standard chromatography techniques.

Protocol 2: Selective this compound Labeling in HEK293 Cells for NMR Studies

This protocol is for the selective incorporation of this compound into a protein expressed in mammalian HEK293 cells.

Materials:

-

HEK293 suspension cells (e.g., Expi293F™)

-

Custom amino acid-free culture medium (e.g., from Life Technologies)

-

This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Complete set of unlabeled amino acids

-

Fetal Bovine Serum (dialyzed)

-

Transfection reagent (e.g., PEI)

-

Expression plasmid

Procedure:

-

Cell Culture Adaptation: Adapt the HEK293 cells to a custom medium lacking proline but supplemented with all other amino acids and dialyzed FBS. This may take several passages.

-

Prepare Labeling Medium: Prepare the custom medium supplemented with all amino acids except proline. Add this compound to the desired final concentration (e.g., 100 mg/L).[1][15]

-

Transfection: When cells reach the desired density (e.g., 2-3 x 10^6 cells/mL), transfect them with the expression plasmid using a suitable transfection reagent.

-

Protein Expression and Harvesting: Allow the protein to be expressed for the desired period (typically 48-72 hours). Harvest the cells or the supernatant (for secreted proteins) by centrifugation.

-

Protein Purification: Purify the selectively labeled protein using appropriate chromatography methods.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the application of this compound.

Caption: Experimental workflow for NMR studies using this compound.

Caption: SILAC workflow for quantitative proteomics using this compound.

References

- 1. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel NMR experiment for the sequential assignment of proline residues and proline stretches in 13C/15N-labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mr.copernicus.org [mr.copernicus.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 12. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 13. antibodies.cancer.gov [antibodies.cancer.gov]

- 14. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

The Core Principles of Nitrogen-15 Stable Isotope Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamentals of nitrogen-15 (¹⁵N) stable isotope labeling, a powerful and versatile technique for quantitative analysis in biological systems. We will delve into the core principles, experimental methodologies, data interpretation, and key applications, with a particular focus on its relevance in drug development.

Introduction to Stable Isotope Labeling with ¹⁵N

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its non-radioactive (stable) isotopes. Nitrogen, a fundamental component of proteins, nucleic acids, and other essential biomolecules, naturally exists predominantly as ¹⁴N (99.63% abundance), with a small fraction of ¹⁵N (0.37% abundance). In ¹⁵N stable isotope labeling, organisms or cells are cultured in a medium where the primary nitrogen source is enriched with ¹⁵N. This leads to the incorporation of the heavier ¹⁵N isotope into newly synthesized biomolecules.

The key advantage of this technique lies in the mass difference between ¹⁴N and ¹⁵N. This mass shift can be accurately detected by analytical instruments such as mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. By comparing the signals from the "light" (¹⁴N-containing) and "heavy" (¹⁵N-containing) molecules, researchers can gain valuable insights into various biological processes.[1][2][3]

Core Applications:

-

Quantitative Proteomics: Comparing protein expression levels between different states (e.g., healthy vs. diseased, treated vs. untreated).[4][5]

-

Metabolic Flux Analysis: Tracing the flow of nitrogen through metabolic pathways to understand cellular metabolism.[6][7][8]

-

Protein Structure and Dynamics: Utilizing NMR spectroscopy to determine the three-dimensional structure and dynamics of proteins.

-

Drug Development: Assessing drug efficacy, understanding mechanisms of action, and identifying biomarkers.

Methodologies for ¹⁵N Labeling

The choice of labeling strategy depends on the organism, the research question, and the analytical technique to be used. The most common approach is metabolic labeling, where the ¹⁵N-enriched nutrient is supplied during growth.

Labeling in Microorganisms (e.g., E. coli)

E. coli is a widely used host for recombinant protein expression, making ¹⁵N labeling in this system a routine procedure for structural biology and proteomics.

Experimental Protocol: ¹⁵N Labeling of Proteins in E. coli

-

Prepare Minimal Medium: A defined minimal medium (e.g., M9 medium) is prepared, where the standard nitrogen source, ammonium chloride (NH₄Cl), is replaced with ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[9][10]

-

Pre-culture: A starter culture of the E. coli strain carrying the plasmid for the protein of interest is grown overnight in a rich medium (e.g., LB) or a minimal medium containing natural abundance NH₄Cl.

-

Inoculation and Growth: The pre-culture is used to inoculate the M9 minimal medium containing ¹⁵NH₄Cl. The culture is grown at the appropriate temperature with shaking until it reaches the mid-logarithmic phase (OD₆₀₀ of 0.6-0.8).[10]

-

Induction of Protein Expression: Protein expression is induced by adding an appropriate inducer (e.g., IPTG for lac-based expression systems). The culture is then incubated for a further period (typically 3-16 hours) to allow for the expression of the ¹⁵N-labeled protein.[11]

-

Cell Harvesting and Protein Purification: The cells are harvested by centrifugation, and the ¹⁵N-labeled protein is purified using standard chromatography techniques.[9][11]

Labeling in Mammalian Cells

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a popular metabolic labeling technique for quantitative proteomics in mammalian cells. While SILAC typically uses ¹³C- and ¹⁵N-labeled amino acids (like arginine and lysine), the principle of metabolic incorporation is the same. For complete proteome labeling with ¹⁵N, a specialized cell culture medium is required where all nitrogen-containing compounds are ¹⁵N-enriched.

Experimental Protocol: ¹⁵N-based SILAC in Mammalian Cells

-

Prepare SILAC Media: Two types of media are prepared: a "light" medium containing the natural abundance of amino acids and a "heavy" medium where specific essential amino acids (e.g., L-arginine and L-lysine) are replaced with their ¹⁵N-labeled counterparts.[3]

-

Cell Adaptation: Two populations of cells are cultured for at least five to six cell divisions in the "light" and "heavy" media, respectively, to ensure complete incorporation of the labeled amino acids into the proteome.[12]

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., one is treated with a drug, while the other serves as a control).

-

Cell Lysis and Protein Mixing: The cells are lysed, and the protein extracts from the "light" and "heavy" populations are mixed in a 1:1 ratio.[3]

-

Protein Digestion and Analysis: The mixed protein sample is digested with a protease (typically trypsin), and the resulting peptides are analyzed by mass spectrometry.

Labeling in Whole Organisms

¹⁵N labeling can also be performed in whole organisms, such as plants, mice, and rats, to study systemic effects and tissue-specific proteomes.

-

Plants: Plants are grown hydroponically or on solid media where the sole nitrogen source is a ¹⁵N-labeled salt like potassium nitrate (K¹⁵NO₃) or ammonium nitrate (¹⁵NH₄¹⁵NO₃).[5][13]

-

Rodents: Mice or rats are fed a specially formulated diet where the protein content is derived from a ¹⁵N-labeled source, such as spirulina grown in a ¹⁵N-enriched medium. This is often referred to as Stable Isotope Labeling in Mammals (SILAM).[14][15][16][17]

Data Presentation: Quantitative Insights

A key aspect of ¹⁵N labeling is the ability to generate precise quantitative data. This data is often presented in tables for clear comparison.

| Parameter | Typical Value/Range | Analytical Method | Reference |

| ¹⁵N Incorporation Efficiency | > 95% | Mass Spectrometry | [5][16] |

| ¹⁵N Enrichment in Commercial Reagents | > 98% | Manufacturer's Specification | [14] |

| Mass Shift per Nitrogen Atom | ~0.997 Da | Mass Spectrometry | Calculated |

| Reproducibility (SILAC) | High | Mass Spectrometry | [18] |

Table 1: Key Quantitative Parameters in ¹⁵N Labeling.

| Amino Acid | Number of Nitrogen Atoms | Mass Shift with Complete ¹⁵N Labeling (Da) |

| Alanine (Ala) | 1 | 0.997 |

| Arginine (Arg) | 4 | 3.988 |

| Asparagine (Asn) | 2 | 1.994 |

| Aspartic Acid (Asp) | 1 | 0.997 |

| Cysteine (Cys) | 1 | 0.997 |

| Glutamic Acid (Glu) | 1 | 0.997 |

| Glutamine (Gln) | 2 | 1.994 |

| Glycine (Gly) | 1 | 0.997 |

| Histidine (His) | 3 | 2.991 |

| Isoleucine (Ile) | 1 | 0.997 |

| Leucine (Leu) | 1 | 0.997 |

| Lysine (Lys) | 2 | 1.994 |

| Methionine (Met) | 1 | 0.997 |

| Phenylalanine (Phe) | 1 | 0.997 |

| Proline (Pro) | 1 | 0.997 |

| Serine (Ser) | 1 | 0.997 |

| Threonine (Thr) | 1 | 0.997 |

| Tryptophan (Trp) | 2 | 1.994 |

| Tyrosine (Tyr) | 1 | 0.997 |

| Valine (Val) | 1 | 0.997 |

Table 2: Number of Nitrogen Atoms and Corresponding Mass Shift for the 20 Standard Amino Acids.

Experimental Workflows and Data Analysis

The data generated from ¹⁵N labeling experiments require specialized analysis workflows to extract meaningful biological information.

Quantitative Proteomics Workflow

The general workflow for a quantitative proteomics experiment using ¹⁵N labeling is depicted below.

Determining Labeling Efficiency

Incomplete labeling can affect the accuracy of quantification. Therefore, it is crucial to determine the ¹⁵N incorporation efficiency. This is typically done by analyzing the isotopic pattern of several peptides from the ¹⁵N-labeled sample using mass spectrometry and comparing it to the theoretical isotopic distribution at different enrichment levels.[5][13][19] Software tools are available to facilitate this calculation.[13][20]

Applications in Drug Development

¹⁵N stable isotope labeling is a valuable tool in various stages of the drug development pipeline.

-

Target Identification and Validation: By comparing the proteomes of healthy versus diseased cells or tissues, ¹⁵N labeling can help identify proteins that are differentially expressed, providing potential new drug targets.

-

Mechanism of Action Studies: Researchers can investigate how a drug affects protein expression, post-translational modifications, or metabolic pathways. For example, by treating ¹⁵N-labeled cells with a compound, one can quantify changes in the proteome to understand the drug's cellular effects.

-

Biomarker Discovery: ¹⁵N labeling can be used to identify proteins that are up- or down-regulated in response to a drug, which can then serve as biomarkers for drug efficacy or patient stratification.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): While less common for direct drug tracing (¹³C or ²H are often preferred), ¹⁵N labeling can be used to study the effect of a drug on the turnover of specific proteins or the flux through nitrogen-containing metabolic pathways.

Metabolic Pathway Tracing

¹⁵N-labeled substrates, such as amino acids, can be used to trace the flow of nitrogen through metabolic networks. This is particularly useful for studying amino acid metabolism, nucleotide biosynthesis, and other pathways that involve nitrogen-containing intermediates. By analyzing the incorporation of ¹⁵N into various metabolites, researchers can map out active pathways and identify metabolic reprogramming in diseases like cancer.[1][2][6][7][8][21][22][23]

Conclusion

Nitrogen-15 stable isotope labeling is a robust and powerful technique that provides quantitative insights into complex biological systems. Its applications in proteomics and metabolomics have significantly advanced our understanding of cellular processes and disease mechanisms. For researchers and professionals in drug development, ¹⁵N labeling offers a versatile platform for target discovery, mechanism of action studies, and biomarker identification, ultimately contributing to the development of more effective therapeutics.

References

- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. chempep.com [chempep.com]

- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]

- 5. biorxiv.org [biorxiv.org]

- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. One-shot 13 C15 N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 10. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 11. antibodies.cancer.gov [antibodies.cancer.gov]

- 12. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 14. buchem.com [buchem.com]

- 15. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isotope Enrichment Calculator | NIST [nist.gov]

- 21. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

A Technical Guide to L-Proline-¹⁵N: Suppliers, Purity, and Experimental Considerations

For researchers, scientists, and drug development professionals, the procurement of high-quality isotopically labeled compounds is a critical first step in ensuring the accuracy and reliability of experimental outcomes. L-Proline-¹⁵N, a stable isotope-labeled version of the amino acid proline, is a vital tool in a range of applications, from metabolic research to structural biology using Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of commercially available L-Proline-¹⁵N, including a comparative summary of suppliers and their purity specifications, alongside a discussion of the analytical methods used for its characterization and a workflow for selecting the appropriate grade of material for your research needs.

L-Proline-¹⁵N: Supplier and Purity Specifications

The selection of an L-Proline-¹⁵N supplier is a critical decision that can impact the quality of experimental data. The key specifications to consider are isotopic purity (the degree of ¹⁵N enrichment) and chemical purity. The following table summarizes the offerings of several prominent suppliers.

| Supplier | Product Name/Number | Isotopic Purity (¹⁵N atom %) | Chemical Purity | Additional Notes |

| Cambridge Isotope Laboratories (CIL) | L-Proline (¹⁵N, 98%) / NLM-835 | 98% | 98% | Also offer L-Proline (¹³C₅, 99%; ¹⁵N, 99%) and Fmoc-protected L-Proline-¹⁵N.[1][2][3][4] |

| Sigma-Aldrich (Merck) | L-Proline-¹⁵N / Product numbers may vary | ≥95% | 98% (CP) | Also provide dually labeled L-Proline-¹³C₅,¹⁵N.[5] |

| Isotope Science / Alfa Chemistry | L-Proline-¹⁵N / ACM59681311 | Not explicitly stated | 99%+ | [6] |

| Eurisotop | L-PROLINE (¹⁵N, 98%) / NLM-835 | 98% | 98% | A subsidiary of CIL.[7] |

| MedchemExpress | L-Proline-¹⁵N | Not explicitly stated | Not explicitly stated | Marketed for research use.[8] |

| Amsbio | L-Proline-¹⁵N / AMS.T203707 | Not explicitly stated | Not explicitly stated | Suitable for metabolic research.[9] |

| Anaspec | Fmoc-Pro-OH (U-¹³C₅, ¹⁵N) | Not explicitly stated | Not explicitly stated | Offers the Fmoc-protected version.[10] |

Note: (CP) denotes chemically pure. Isotopic and chemical purity levels can vary between batches, and it is always recommended to consult the Certificate of Analysis (CoA) for the specific lot you are purchasing.

Experimental Protocols for Purity Determination

Ensuring the purity of L-Proline-¹⁵N is paramount for its effective use. While suppliers provide a Certificate of Analysis, understanding the methodologies used for these assessments is crucial for the discerning researcher.

Isotopic Purity Determination by Mass Spectrometry

Methodology:

-

Sample Preparation: A small, accurately weighed sample of L-Proline-¹⁵N is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, compatible with the ionization technique.

-

Ionization: The sample is introduced into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. ESI is often preferred for its soft ionization, which minimizes fragmentation and preserves the molecular ion.

-

Mass Analysis: The ionized sample is guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion. For L-Proline-¹⁵N, the molecular ion peak will be at a higher m/z value compared to unlabeled L-Proline.

-

Data Analysis: The isotopic purity is calculated by comparing the peak intensity of the ¹⁵N-labeled L-Proline to that of the unlabeled L-Proline.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Sample Preparation: A standard solution of L-Proline-¹⁵N is prepared by dissolving a known amount of the substance in the mobile phase.

-

Chromatographic System: A C18 reversed-phase column is commonly used for the separation of amino acids.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed.

-

Injection and Separation: A precise volume of the sample solution is injected into the HPLC system. The components of the sample are separated based on their differential partitioning between the stationary phase (the C18 column) and the mobile phase.

-

Detection: A UV detector is typically used, monitoring the absorbance at a specific wavelength (e.g., around 210 nm for the proline carboxyl group).

-

Data Analysis: The chemical purity is determined by integrating the area of the L-Proline-¹⁵N peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Logical Workflow for L-Proline-¹⁵N Selection

The selection of the appropriate L-Proline-¹⁵N for a given experiment involves a series of considerations beyond simply finding a supplier. The following diagram illustrates a logical workflow to guide this process.

Caption: A logical workflow for the selection of L-Proline-¹⁵N.

Applications of L-Proline-¹⁵N in Research

L-Proline-¹⁵N is a versatile tool in various scientific disciplines:

-

Metabolic Studies: As a tracer, L-Proline-¹⁵N allows researchers to follow the metabolic fate of proline in biological systems, providing insights into amino acid metabolism and protein biosynthesis.[9][11]

-

NMR Spectroscopy: In biomolecular NMR, ¹⁵N-labeling is essential for a wide range of experiments that elucidate the structure, dynamics, and interactions of proteins and other macromolecules. The ¹⁵N nucleus provides an additional dimension in NMR experiments, aiding in resonance assignment and the study of protein folding and function.[2][12][13]

-

Proteomics: In quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) can utilize L-Proline-¹⁵N to differentially label proteins, enabling the accurate quantification of protein abundance changes between different cell states.

By carefully considering the supplier, purity specifications, and the specific requirements of the experimental design, researchers can confidently employ L-Proline-¹⁵N to achieve high-quality, reproducible results.

References

- 1. L-Proline (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-436-H-0.25 [isotope.com]

- 2. L-Proline (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-835-0.5 [isotope.com]

- 3. L-Proline-ð-Fmoc (¹³Câ , 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. L-Proline (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. This compound ≥95 atom % 15N, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. L-PROLINE | Eurisotop [eurisotop.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. amsbio.com [amsbio.com]

- 10. Proline (Pro) [anaspec.com]

- 11. A comparison of 15N proline and 13C leucine for monitoring protein biosynthesis in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for L-Proline-¹⁵N in Protein Structure Determination by NMR

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Isotopic labeling, particularly with ¹⁵N, is a cornerstone of modern biomolecular NMR. While standard ¹⁵N-labeling techniques are routine for most amino acids, proline presents a unique challenge due to its secondary amine structure, which lacks an amide proton. This makes it invisible in conventional ¹H-¹⁵N correlation experiments like the Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, a primary tool for assessing protein folding and assigning backbone resonances.

This document provides detailed application notes and protocols for the use of L-Proline-¹⁵N in protein NMR studies. It covers methods for selective incorporation of ¹⁵N-labeled proline, specialized NMR experiments to overcome the absence of the amide proton, and approaches to study the functionally significant phenomenon of proline cis-trans isomerization.

Application Notes

The selective incorporation of L-Proline-¹⁵N is particularly valuable for:

-

Assignment of Proline-Rich Regions: In proteins with stretches of proline residues or in intrinsically disordered proteins (IDPs) where proline is abundant, standard assignment strategies often fail.[1][2][3] Specific labeling of proline provides unambiguous starting points for sequential assignment.

-

Studying Proline cis-trans Isomerization: Proline is the only natural amino acid where the peptide bond can exist in both cis and trans conformations. This isomerization can be a rate-limiting step in protein folding and is often crucial for biological function.[4][5][6] NMR is the sole method capable of characterizing these co-existing states at an atomic level.[5] ¹⁵N-labeling of proline enhances the detection of signals from both isomers.

-

Probing Protein Dynamics and Folding: The slow interconversion between cis and trans states provides a window into protein dynamics on the seconds-to-minutes timescale.[7] Real-time NMR experiments on ¹⁵N-Proline labeled samples can monitor folding events and conformational changes involving proline.[4]

-

Overcoming Spectral Crowding in IDPs: Proline's unique ¹⁵N chemical shift range (falling in a well-isolated spectral region) and the narrow linewidths of its nitrogen signals (due to the lack of a directly attached proton) can be exploited in specialized experiments to reduce spectral overlap, a common problem in IDPs.[2]

Experimental Protocols

Protocol 1: Selective ¹⁵N-Labeling of Proline Residues

This protocol describes the expression of a target protein in E. coli with ¹⁵N incorporated specifically at proline residues. This is achieved by growing the bacteria in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source, and then supplementing it with a mixture of all unlabeled amino acids except for proline, which is added in its ¹⁵N-labeled form. A more cost-effective, though potentially less efficient, alternative is to add labeled proline to a rich medium just before induction. The "reverse labeling" approach is generally preferred for its higher incorporation efficiency.[8]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

-

M9 minimal medium components.

-

¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent).

-

Unlabeled amino acid kit (all 19 standard amino acids except proline).

-

L-Proline-¹⁵N.

-

Glucose (or ¹³C-glucose if dual labeling is desired).

-

Trace elements solution and vitamin mix.

-

Appropriate antibiotic.

-

IPTG (or other inducing agent).

Procedure:

-

Starter Culture: Inoculate 5-10 mL of a rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

-

Adaptation Culture: The next morning, inoculate 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight culture to an OD₆₀₀ of ~0.1. Grow until the OD₆₀₀ reaches 0.8-1.0. This step helps adapt the cells to the minimal medium.

-

Main Culture: Prepare 1 L of M9 minimal medium in a 2 L baffled flask. Crucially, omit NH₄Cl from the initial preparation.

-

Selective Labeling Supplementation:

-

Add 1 g of ¹⁵NH₄Cl to the 1 L of M9 medium.

-

Add all 19 unlabeled amino acids to a final concentration of 100 mg/L each.

-

Add 100-150 mg of L-Proline-¹⁵N.

-

Add glucose (2-4 g/L), vitamins, trace elements, MgSO₄ (2 mM), and the appropriate antibiotic.

-

-

Inoculation and Growth: Inoculate the 1 L supplemented M9 medium with the adaptation culture to a starting OD₆₀₀ of 0.1. Grow the cells at 37°C with vigorous shaking (220-250 rpm).

-

Induction: Monitor the cell growth. When the OD₆₀₀ reaches 0.6-0.8, lower the temperature (e.g., to 18-25°C) and induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Harvesting: Continue to grow the culture for the desired expression time (typically 4-16 hours, depending on the protein and temperature). Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Purification: Purify the labeled protein using standard protocols (e.g., affinity, ion-exchange, and size-exclusion chromatography).[9]

Protocol 2: NMR Data Acquisition for ¹⁵N-Proline Labeled Proteins

Since proline lacks an amide proton, standard ¹H-¹⁵N HSQC spectra will not show correlations for proline residues.[10] Specialized experiments are required to observe and assign these sites. This often requires a uniformly ¹³C,¹⁵N-labeled sample, but selective ¹⁵N-proline labeling can be used to confirm proline assignments in specific experiments.

Sample Preparation:

-

Protein Concentration: 0.5 – 1.0 mM.[9]

-

Buffer: Use buffer components lacking exchangeable protons (e.g., 25 mM sodium phosphate). Keep the pH below 6.5 to minimize the exchange rate of other backbone amide protons.[9]

-

Salt: Keep ionic strength low (e.g., 25-100 mM NaCl) to improve spectrometer performance.[9]

-

Solvent: 90-95% H₂O / 5-10% D₂O. The D₂O is required for the spectrometer's frequency lock.[9]

-

Volume: 400 - 600 µL.[9]

Key NMR Experiments:

-

(H)NCA-based Experiments for Proline Assignment:

-

Principle: Standard triple-resonance experiments like HNCA correlate the amide proton and nitrogen of one residue with the Cα of the same and the preceding residue. Proline breaks this chain. To bridge the gap, specific experiments are designed to correlate the Cα and Cδ chemical shifts of a proline residue with the Hα of the preceding residue (i-1).[1]

-

Experiment: A specialized 3D experiment, often a variant of an (H)CACON or similar pulse sequence, is used.[1][2] These experiments establish a magnetization transfer pathway that bypasses the proline amide and instead uses the ¹⁵N nucleus of proline.

-

Application: This directly links the spin system of the residue before proline to the proline itself, enabling sequential assignment through proline-rich regions.

-

-

¹⁵N-edited NOESY-HSQC:

-

Principle: While proline's ¹⁵N is not directly correlated to a proton in an HSQC, Nuclear Overhauser Effect (NOE) contacts can be observed between the proline's Hδ protons and the amide proton of the following residue (i+1).

-

Experiment: A 3D ¹⁵N-NOESY-HSQC experiment is recorded.

-

Application: The presence of NOE cross-peaks between the Hδ of proline and the Hɴ of residue i+1 can confirm sequential connectivity.

-

-

CON-based Experiments for IDPs:

-

Principle: For intrinsically disordered proteins, experiments that directly detect ¹³C or ¹⁵N can be advantageous. The 2D CON experiment correlates the carbonyl carbon (C') of the preceding residue with the nitrogen (N) of the current residue.[2] This works for all amino acids, including proline.

-

Experiment: A 2D CON or a proline-selective variant (CONPro) can be recorded. The proline-selective version uses band-selective ¹⁵N pulses to specifically excite the well-resolved proline ¹⁵N region.[2]

-

Application: Provides a direct fingerprint of proline residues and their preceding partners, which is extremely useful for assigning complex IDPs.[3]

-

Protocol 3: Monitoring Proline cis-trans Isomerization

The slow exchange between cis and trans isomers (on the order of 10⁻³–10⁻² s⁻¹) results in two distinct sets of NMR signals for the proline residue itself and for neighboring residues.[5]

Procedure:

-

Acquire High-Resolution 2D Spectra: Record a high-resolution 2D ¹H-¹⁵N HSQC (for residues neighboring proline) and/or a 2D ¹³C-¹⁵N or CON spectrum (for proline itself) on a uniformly ¹³C,¹⁵N-labeled protein.

-

Identify Paired Peaks: Look for pairs of peaks with unequal intensities in the vicinity of expected proline locations. The more intense peak typically corresponds to the major trans isomer, while the weaker peak represents the minor cis isomer.[6]

-

Confirm Isomer Identity: The most reliable indicator of the proline isomer form is the difference in the ¹³Cβ and ¹³Cγ chemical shifts of the proline residue itself, which can be measured from a 3D C(CO)NH or HNCACB experiment.[5] 2D ¹H-¹H NOESY can also be used, where a strong Hα(i-1)-Hα(i) NOE indicates a cis peptide bond.[5]

-

Quantify Populations: Integrate the volumes of the corresponding cross-peaks for the cis and trans states. The population of each state can be calculated as:

-

Population (%) = (Volume of isomer peak / Sum of volumes of both isomer peaks) x 100

-

-

Temperature Dependence (Thermodynamic Analysis):

-

Real-Time Exchange Studies:

-

Use techniques like Real-Time (RT) NMR or Exchange Spectroscopy (EXSY) to measure the kinetics of interconversion.[7] For RT-NMR, a perturbation (e.g., pressure jump, temperature jump, or addition of a denaturant) is applied, and a series of rapid 2D spectra are acquired to monitor the return to equilibrium.[11]

-

Data Presentation

Table 1: Typical NMR Parameters for ¹⁵N-Proline Studies

| Parameter | Typical Value/Range | Significance | Reference |

| ¹⁵N Chemical Shift | ~135-145 ppm (in IDPs) | Proline ¹⁵N chemical shifts are in a distinct, well-isolated region of the spectrum, aiding in selective experiments. | [2] |

| ¹³Cβ - ¹³Cγ Chemical Shift Difference (Δβγ) | trans: ~9-12 ppmcis: ~4-5 ppm | A reliable indicator to distinguish between cis and trans proline isomers. | [5] |

| cis-isomer Population | ~5-25% | The trans form is generally more stable, but the cis population can be significant and functionally important. | [6] |

| Isomerization Rate (kex) | 10⁻³ – 10⁻² s⁻¹ | The slow exchange rate allows for the observation of separate signals for each isomer in NMR spectra. | [5][7] |

Visualizations

Experimental Workflow for Selective ¹⁵N-Proline Labeling and NMR Analysis

Caption: Workflow for selective ¹⁵N-Proline labeling and subsequent NMR analysis.

Logical Flow for Proline Assignment in a Protein Backbone

Caption: Logic for assigning residues around a proline using specialized NMR.

Decision Tree for Investigating Proline Isomerization

Caption: Decision-making process for the NMR analysis of proline isomerization.

References

- 1. A novel NMR experiment for the sequential assignment of proline residues and proline stretches in 13C/15N-labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mr.copernicus.org [mr.copernicus.org]

- 3. 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-specific NMR monitoring of cis-trans isomerization in the folding of the proline-rich collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides [imrpress.com]

- 6. Proline isomerization in the C-terminal region of HSP27 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Proteomics using L-Proline-¹⁵N SILAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate quantitative proteomics.[1][2] This method involves the incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells.[2][3] By comparing the mass spectra of "heavy" and "light" isotope-labeled proteins, researchers can accurately quantify differences in protein abundance between different cell populations.[1]

A common challenge in traditional SILAC experiments that use labeled arginine is the metabolic conversion of arginine to proline, which can lead to inaccuracies in quantification.[1][2][4][5][6] This application note details a specialized SILAC workflow utilizing L-Proline-¹⁵N to circumvent this issue and enable precise and reliable quantitative proteomic analysis. Supplementing SILAC media with unlabeled L-proline has been shown to prevent the conversion of arginine to proline, thus improving the accuracy of quantification.[4][5][7] While less common, the direct use of labeled proline, such as L-Proline-¹⁵N, offers a direct approach to studying proline-rich proteins and specific metabolic pathways involving proline.

This document provides a detailed protocol for implementing an L-Proline-¹⁵N SILAC workflow, from cell culture and labeling to mass spectrometry analysis and data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to perform high-accuracy quantitative proteomics studies.

Experimental Workflow

The overall experimental workflow for a quantitative proteomics experiment using L-Proline-¹⁵N SILAC is depicted below. This process begins with the metabolic labeling of two cell populations, one with the "light" (¹⁴N) L-Proline and the other with the "heavy" (¹⁵N) L-Proline. Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.

Figure 1: L-Proline-¹⁵N SILAC Experimental Workflow.

Experimental Protocols

Cell Culture and Metabolic Labeling

Objective: To achieve complete incorporation of "light" (¹⁴N) and "heavy" (¹⁵N) L-Proline into two separate cell populations.

Materials:

-

SILAC-grade cell culture medium deficient in L-Proline.

-

"Light" L-Proline (¹⁴N)

-

"Heavy" L-Proline-¹⁵N

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution

-

Cells of interest

Protocol:

-

Media Preparation: Prepare two types of SILAC media:

-

Light Medium: Supplement the proline-deficient medium with "light" L-Proline to a final concentration of 200 mg/L.[4][5]

-

Heavy Medium: Supplement the proline-deficient medium with "heavy" L-Proline-¹⁵N to a final concentration of 200 mg/L.

-

Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.

-

-

Cell Adaptation:

-

Culture the cells in the "Light" and "Heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.

-

Monitor cell morphology and growth rate to ensure that the labeling has no adverse effects.

-

-

Incorporation Check (Optional but Recommended):

-

After several passages, harvest a small aliquot of cells from the "Heavy" labeled population.

-

Extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm the incorporation efficiency of L-Proline-¹⁵N. The efficiency should ideally be >95%.

-

Experimental Treatment and Sample Collection

Objective: To apply the experimental conditions to the labeled cell populations and harvest them for analysis.

Protocol:

-

Once complete labeling is achieved, plate the "Light" and "Heavy" labeled cells for the experiment.

-

Apply the desired treatment to one population (e.g., drug treatment to the "Heavy" labeled cells) and a control treatment to the other (e.g., vehicle to the "Light" labeled cells).

-

After the treatment period, wash the cells with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Count the cells from each population and mix them at a 1:1 ratio.

-

Centrifuge the mixed cell suspension to obtain a cell pellet. The pellet can be stored at -80°C until further processing.

Protein Extraction and Digestion

Objective: To extract proteins from the mixed cell pellet and digest them into peptides suitable for mass spectrometry.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)